molecular formula C5H7IO B071705 3-Iodo-2-cyclopenten-1-ol CAS No. 188635-25-8

3-Iodo-2-cyclopenten-1-ol

Cat. No.: B071705
CAS No.: 188635-25-8
M. Wt: 210.01 g/mol
InChI Key: JMWZSBGCAMXIHT-UHFFFAOYSA-N
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Description

3-Iodo-2-cyclopenten-1-ol is a cyclopentenol derivative featuring a hydroxyl group (-OH) at the 1-position and an iodine substituent at the 3-position on a five-membered cyclopentenol ring.

Properties

CAS No.

188635-25-8

Molecular Formula

C5H7IO

Molecular Weight

210.01 g/mol

IUPAC Name

3-iodocyclopent-2-en-1-ol

InChI

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2

InChI Key

JMWZSBGCAMXIHT-UHFFFAOYSA-N

SMILES

C1CC(=CC1O)I

Canonical SMILES

C1CC(=CC1O)I

Synonyms

3-IODOCYCLOPENT-2-ENOL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Iodo-2-cyclopenten-1-one (CAS 61765-46-6)

  • Functional Group Differences : The ketone (-C=O) at the 1-position in 3-Iodo-2-cyclopenten-1-one contrasts with the hydroxyl group (-OH) in 3-Iodo-2-cyclopenten-1-ol. This distinction significantly alters reactivity:
    • The ketone is prone to nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., aldol reactions) .
    • The hydroxyl group in the alcohol enables hydrogen bonding, esterification, and oxidation pathways (e.g., conversion to ketones or iodohydrins).
  • Molecular Weight and Formula :
    • Alcohol : Inferred molecular formula C₅H₇IO (vs. ketone: C₅H₅IO ), with a theoretical molecular weight of ~210 g/mol (vs. 207.999 g/mol for the ketone).
  • Solubility : The hydroxyl group enhances water solubility compared to the ketone, though both compounds are likely more soluble in organic solvents like DCM or THF.

3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol

  • Structural Complexity: This compound (referenced in IFRA standards ) includes a branched alkyl chain and a cyclopentenyl group, contrasting with the simpler iodinated cyclopentenol structure.
  • Applications: Used in fragrance formulations due to its stability and odor profile , whereas iodinated cyclopentenols/ketones are more likely employed in synthetic chemistry for their electrophilic iodine atom.

Data Table: Key Properties of Compared Compounds

Property This compound (Inferred) 3-Iodo-2-cyclopenten-1-one 3,3-Dimethyl-5-(...)penten-2-ol
Molecular Formula C₅H₇IO C₅H₅IO C₁₅H₂₆O
Molecular Weight ~210 g/mol 207.999 g/mol ~222.37 g/mol
Functional Group Hydroxyl (-OH) Ketone (-C=O) Hydroxyl (-OH), cyclopentenyl
Key Reactivity Oxidation, substitution Nucleophilic addition Fragrance stability
Primary Use Synthetic intermediate Organic synthesis Fragrance industry

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